3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione
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Overview
Description
3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The presence of the triethylstannyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione typically involves the introduction of the triethylstannyl group to a pyrrolidine-2,5-dione scaffold. One common method involves the reaction of a pyrrolidine-2,5-dione derivative with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: It can be used in the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triethylstannyl group can form bonds with various biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes and receptors, modulating their function and leading to desired biological effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler derivative without the triethylstannyl group.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with different substituents on the pyrrolidine ring.
Uniqueness: 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione is unique due to the presence of the triethylstannyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
74595-27-0 |
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Molecular Formula |
C11H21NO3Sn |
Molecular Weight |
334.00 g/mol |
IUPAC Name |
3-methoxy-1-triethylstannylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3.3C2H5.Sn/c1-9-3-2-4(7)6-5(3)8;3*1-2;/h3H,2H2,1H3,(H,6,7,8);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UKUFPTUGKVIKPA-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)N1C(=O)CC(C1=O)OC |
Origin of Product |
United States |
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